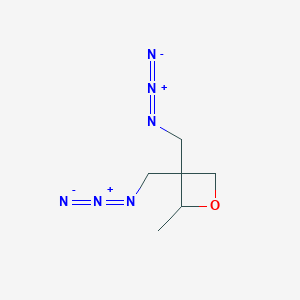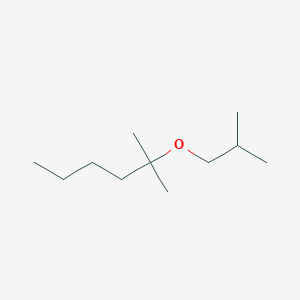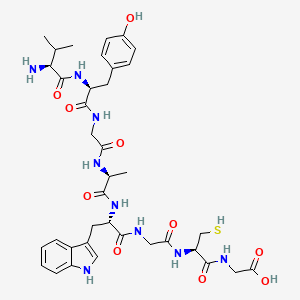silane CAS No. 833460-55-2](/img/structure/B14187046.png)
[3-Ethyl-1-(methylsulfanyl)pent-1-en-1-yl](trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-1-(methylsulfanyl)pent-1-en-1-ylsilane is an organosilicon compound characterized by the presence of a silicon atom bonded to three methyl groups and a complex organic moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-(methylsulfanyl)pent-1-en-1-ylsilane typically involves the reaction of an appropriate organosilicon precursor with an organic substrate containing the desired functional groups. One common method involves the hydrosilylation of an alkyne or alkene with a silane reagent in the presence of a catalyst, such as a platinum or rhodium complex. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 3-Ethyl-1-(methylsulfanyl)pent-1-en-1-ylsilane may involve large-scale hydrosilylation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yields and purity of the final product. Additionally, the use of advanced purification techniques, such as distillation and chromatography, helps in obtaining the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-1-(methylsulfanyl)pent-1-en-1-ylsilane can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of corresponding silanes.
Substitution: The silicon atom can participate in substitution reactions with halogens or other nucleophiles, resulting in the formation of new organosilicon compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmospheres.
Substitution: Halogens, nucleophiles; reactions may require catalysts and are often conducted under controlled temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Corresponding silanes
Substitution: New organosilicon compounds with varied functional groups
Aplicaciones Científicas De Investigación
3-Ethyl-1-(methylsulfanyl)pent-1-en-1-ylsilane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Medicine: Investigated for its role in the synthesis of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mecanismo De Acción
The mechanism by which 3-Ethyl-1-(methylsulfanyl)pent-1-en-1-ylsilane exerts its effects involves the interaction of its silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, facilitating the formation of complex molecular structures. Additionally, the presence of the methylsulfanyl group can influence the compound’s reactivity and interaction with biological molecules, potentially affecting cellular pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Ethyl-1-(methylsulfanyl)pent-1-en-1-ylsilane
- 3-Ethyl-1-(methylsulfanyl)pent-1-en-1-ylsilane
- 3-Ethyl-1-(methylsulfanyl)pent-1-en-1-ylsilane
Uniqueness
3-Ethyl-1-(methylsulfanyl)pent-1-en-1-ylsilane is unique due to its specific combination of functional groups and the presence of a trimethylsilyl moiety. This structural arrangement imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specialized applications in synthesis and material science.
Propiedades
Número CAS |
833460-55-2 |
|---|---|
Fórmula molecular |
C11H24SSi |
Peso molecular |
216.46 g/mol |
Nombre IUPAC |
(3-ethyl-1-methylsulfanylpent-1-enyl)-trimethylsilane |
InChI |
InChI=1S/C11H24SSi/c1-7-10(8-2)9-11(12-3)13(4,5)6/h9-10H,7-8H2,1-6H3 |
Clave InChI |
KDGLOFIGRRWUOT-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)C=C([Si](C)(C)C)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl (4S)-4-methyl-6-[(prop-2-en-1-yl)oxy]hex-2-enoate](/img/structure/B14186971.png)
![3-(9-Bromo-2-oxo-2lambda~5~-benzo[h]isoquinolin-6-yl)propanenitrile](/img/structure/B14186972.png)


![Bis[5-(4'-methyl[1,1'-biphenyl]-4-yl)pentyl]diselane](/img/structure/B14186986.png)


![N,N-Dipropyl-3,4-bis[(trimethylsilyl)oxy]cyclohex-3-en-1-amine](/img/structure/B14187016.png)


![N-hydroxy-6-(2-phenylacetamido)benzo[b]thiophene-2-carboxamide](/img/structure/B14187033.png)
![3,6-Bis{[(furan-2-yl)methyl]sulfanyl}-4-methylbenzene-1,2-diol](/img/structure/B14187051.png)
![Ethyl 4-[(2-aminoethyl)carbamoyl]benzene-1-sulfonate](/img/structure/B14187052.png)
